molecular formula C29H39N3O6 B1683342 Tyrostatin CAS No. 121024-51-9

Tyrostatin

Cat. No.: B1683342
CAS No.: 121024-51-9
M. Wt: 525.6 g/mol
InChI Key: LOHCSDORPLNBQQ-DDZRMCBLSA-N
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Description

Tyrostatin is a potent inhibitor of certain carboxyl proteinases, specifically those that are insensitive to pepstatin. It was first isolated from the actinomycete bacterium Kitasatosporia sp. No. 55 by Oda et al. in 1989 . The chemical structure of this compound is N-isovaleryl-tyrosyl-leucyl-tyrosinal . This compound has garnered significant interest due to its inhibitory effects on specific proteinases, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrostatin is typically isolated from the culture filtrate of the actinomycete Kitasatosporia sp. No. 55. The process involves extraction with ethyl acetate, followed by purification using Sephadex LH-20 and silica gel column chromatographies. The final product is crystallized from methanol .

Industrial Production Methods: While the primary method of obtaining this compound is through microbial fermentation, there is potential for synthetic production. detailed industrial production methods are not extensively documented in the literature. The focus remains on optimizing microbial fermentation conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Tyrostatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tyrostatin has several applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of carboxyl proteinases and to understand enzyme-substrate interactions.

    Biology: Helps in studying the role of carboxyl proteinases in various biological processes.

    Medicine: Potential therapeutic applications in diseases where carboxyl proteinases play a crucial role.

    Industry: Used in the development of enzyme inhibitors for various industrial applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoyl]amino]-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O6/c1-18(2)13-25(28(37)30-22(17-33)15-20-5-9-23(34)10-6-20)32-29(38)26(31-27(36)14-19(3)4)16-21-7-11-24(35)12-8-21/h5-12,17-19,22,25-26,34-35H,13-16H2,1-4H3,(H,30,37)(H,31,36)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNXEHQYIWGYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923641
Record name 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121024-51-9
Record name Tyrostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121024519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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